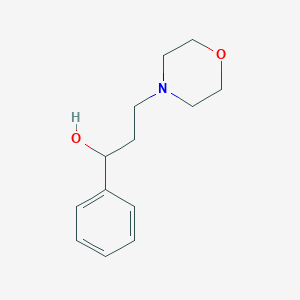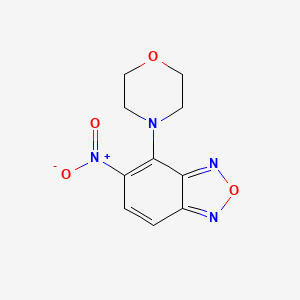![molecular formula C21H23N5O2 B4059307 N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide](/img/structure/B4059307.png)
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
Descripción general
Descripción
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes an indole core, a piperazine ring, and a pyridine moiety. Its unique configuration makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.
Pyridine Moiety Introduction: The pyridine ring is incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Coupling: The final step involves coupling the indole core with the piperazine and pyridine moieties using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Utilizing chromatography and recrystallization to achieve high purity.
Scale-Up Considerations: Ensuring that the reactions are scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
- N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-(1H-pyrazol-1-yl)butanamide
- N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-methoxypyrimidine-5-carboxamide
- N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide
These compounds share structural similarities but differ in their functional groups and overall configuration, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the indole, piperazine, and pyridine moieties, which contribute to its distinct pharmacological profile.
Propiedades
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(27)25-9-11-26(12-10-25)20-16(5-4-8-22-20)13-24-21(28)18-14-23-19-7-3-2-6-17(18)19/h2-8,14,23H,9-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVODROYIWVDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4059224.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B4059227.png)
![N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B4059229.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4059241.png)
![2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4059246.png)

![N-1,3-benzodioxol-5-yl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B4059272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059275.png)
![(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B4059277.png)
![Ethyl 4-[1-(4-nitrobenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B4059284.png)

![2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4059312.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)
![2-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B4059327.png)
